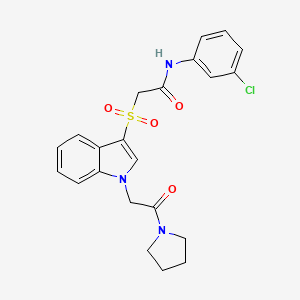

N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group, a sulfonyl-linked indole core, and a pyrrolidinyl-oxoethyl substituent. This compound’s structure combines electron-withdrawing (chlorophenyl, sulfonyl) and hydrogen-bonding (pyrrolidinyl) moieties, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4S/c23-16-6-5-7-17(12-16)24-21(27)15-31(29,30)20-13-26(19-9-2-1-8-18(19)20)14-22(28)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11,14-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNXJTXGODCOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound features:

- A sulfonamide group , which is known for its ability to interact with various biological targets.

- A pyrrolidine ring , contributing to the compound's pharmacological properties.

- A chlorinated phenyl group , which may enhance lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. The sulfonamide moiety can bind to enzyme active sites, leading to inhibition of their activity. The pyrrolidine ring may enhance binding affinity and specificity towards molecular targets, potentially influencing signaling pathways involved in disease processes.

Anticancer Activity

Research indicates that similar compounds with indole and sulfonamide structures exhibit significant anticancer properties. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells by activating pathways associated with tumor suppression. The specific IC50 values for related compounds have been documented, suggesting potential efficacy in various cancer models.

Inhibition of Enzymatic Activity

The compound's sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and certain kinases. Such inhibition can lead to altered metabolic pathways in cancer cells, contributing to reduced proliferation and enhanced apoptosis.

Data Table of Biological Activities

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the effects of similar indole-sulfonamide compounds on colorectal cancer cell lines, reporting significant growth inhibition with an IC50 value as low as 14 nmol/L against specific targets like MEK1 .

- Mechanistic Insights : Molecular dynamics simulations have indicated that the compound interacts with key proteins involved in cell cycle regulation, suggesting a multi-faceted mechanism of action that warrants further investigation .

- Selectivity and Toxicity : Research has highlighted the selective inhibition of target enzymes, which may reduce off-target effects commonly associated with traditional chemotherapeutics. Toxicity profiles are essential for determining therapeutic windows in clinical applications .

Scientific Research Applications

Anticancer Activity

N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of indole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, related compounds have demonstrated inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Potential

The compound's structure suggests potential activity as an anti-inflammatory agent. Molecular docking studies indicate that it could act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses . This makes it a candidate for further research in treating inflammatory diseases.

Neuroprotective Effects

Research indicates that similar compounds with indole structures can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The pyrrolidine moiety may contribute to enhancing bioavailability and crossing the blood-brain barrier .

Antimicrobial Activity

Preliminary studies on compounds with similar structures have shown promising antimicrobial activity against various bacterial strains. The sulfonamide group is known for its antibacterial properties, suggesting that this compound may also possess such activities .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of related indole compounds using the National Cancer Institute's protocols. The results indicated significant growth inhibition in human tumor cell lines, with some derivatives achieving mean GI50 values below 20 μM, suggesting strong anticancer potential .

Case Study 2: Anti-inflammatory Mechanism Exploration

In silico studies conducted on similar sulfonamide derivatives revealed their ability to inhibit key enzymes involved in inflammatory pathways. These findings support the hypothesis that this compound could be developed into a therapeutic agent for inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their differences:

Key Comparative Analysis

Chlorophenyl Position :

- The target compound’s 3-chlorophenyl group may confer distinct steric and electronic effects compared to 4- or 2-chloro analogs. For example, 4-chlorophenyl () could enhance hydrophobic interactions in flat binding pockets, while 3-chloro may favor angled interactions .

Linker and Substituent Effects: Sulfonyl vs. Pyrrolidine vs. Piperidine: The pyrrolidine ring (5-membered) in the target compound offers reduced conformational flexibility compared to piperidine (6-membered), which may limit off-target interactions but also restrict binding to larger active sites .

Heterocyclic Modifications: The thiazolidinone-thioxo system in introduces a rigid, planar structure that may enhance π-π stacking with aromatic residues in enzymes, albeit at the cost of increased molecular weight and complexity .

Pharmacological Implications

- Enzyme Inhibition: ’s sulfanyl-linked analog (piperidine substituent) and ’s indole-based non-azole inhibitors suggest that the target compound could target sterol 14α-demethylases (CYP51), a key enzyme in protozoan pathogens .

- Antimicrobial Potential: The sulfonyl group in the target compound may mimic the sulfonamide class of antibiotics, though direct evidence is lacking in the provided materials.

Q & A

Q. What are the key considerations for designing a scalable synthetic route for N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

A robust synthetic route should prioritize high yield and purity. For example, coupling reactions involving indole sulfonylation and pyrrolidine-based intermediates are critical. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like dimerization or over-sulfonylation. Use coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acid intermediates, as demonstrated in similar acetamide syntheses . Advanced purification techniques (e.g., column chromatography, recrystallization) are essential for isolating the final compound .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR : Use - and -NMR to confirm the sulfonylacetamide backbone and pyrrolidine substituents. For example, the indole C3-sulfonyl group exhibits distinct downfield shifts (~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

- X-ray Crystallography : Resolve conformational ambiguities, such as the orientation of the chlorophenyl group relative to the indole ring .

Q. What experimental protocols are recommended for assessing its biological activity in vitro?

- Tubulin Inhibition Assays : Follow protocols similar to structurally related indole-acetamide derivatives, such as measuring microtubule destabilization in cancer cell lines (e.g., HeLa) using immunofluorescence .

- Kinase Profiling : Screen against kinase panels to identify off-target effects, given the sulfonamide group’s propensity for ATP-binding interactions .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in biological activity across analogs?

Conformational flexibility in the pyrrolidine-2-one moiety may influence target binding. Use:

Q. What strategies address low aqueous solubility during in vivo testing?

Q. How can structure-activity relationship (SAR) studies optimize potency?

Q. What computational methods predict metabolic stability?

- Density Functional Theory (DFT) : Calculate oxidation potentials for the indole and pyrrolidine moieties to identify metabolic hotspots .

- CYP450 Docking Simulations : Model interactions with CYP3A4/2D6 isoforms to prioritize stable analogs .

Methodological Challenges

Q. How to resolve contradictory data in enzyme inhibition assays?

Q. What analytical techniques validate synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.